molecular formula C9H10N2O B13340816 3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile

3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile

Cat. No.: B13340816
M. Wt: 162.19 g/mol
InChI Key: ZHNZFASIUKYYDA-SECBINFHSA-N
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Description

3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with an amino and hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

In industrial settings, the production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to yield benzonitrile . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m1/s1

InChI Key

ZHNZFASIUKYYDA-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CN)O)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(CN)O)C#N

Origin of Product

United States

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